molecular formula C18H25ClN2O5S B5380846 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5380846
M. Wt: 416.9 g/mol
InChI Key: HKPQBUMOGNEKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methoxybenzenesulfonyl group, and an oxolan-2-ylmethyl group.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the methoxybenzenesulfonyl group and the oxolan-2-ylmethyl group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical intermediate or as a lead compound for drug development. In industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-25-16-5-4-14(19)11-17(16)27(23,24)21-8-6-13(7-9-21)18(22)20-12-15-3-2-10-26-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQBUMOGNEKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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